N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a complex organic compound that features a pyrimidine ring, a benzamide group, and an ethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and an amidine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Ethylthio Group: The ethylthio group is added through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide precursor.
Final Coupling: The final step involves coupling the pyrimidine derivative with the benzamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: This compound could serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The unique structural features of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of an ethylthio group.
Uniqueness
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness could make it particularly valuable in certain applications, such as drug development or materials science.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-9-10-21-12-20-15(11-17(21)22)13-7-8-13/h3-6,11-13H,2,7-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAJTKMWCVFFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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